Hmn-214

Catalog No.
S530009
CAS No.
173529-46-9
M.F
C22H20N2O5S
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hmn-214

CAS Number

173529-46-9

Product Name

Hmn-214

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+

InChI Key

OCKHRKSTDPOHEN-BQYQJAHWSA-N

SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-(2-(2-(N-acetyl-N-(4-methoxybenzenesulfonyl)amino)stilbazole)) 1-oxide, HMN-214

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Hmn-214 is 424.10929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroblastoma Treatment

Treatment of Advanced Solid Tumors

Restoration of Chemosensitivity to Multidrug-Resistant Cells

Inhibition of Cell Cycle Regulator CDK1

Treatment of Prostate and Pancreatic Cancer

Antitumor Activity Against Human Tumor Xenografts

HMN-214 is an oral prodrug of HMN-176, a stilbene derivative that acts as an indirect inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for regulating mitotic events. This compound has been developed for its potential antitumor activity, particularly in various cancer types, including neuroblastoma, breast, lung, and colorectal cancers. The compound is characterized by its ability to inhibit the proliferation of cancer cells and induce apoptosis by interfering with cell cycle progression, specifically targeting the G2/M phase transition .

HMN-214 undergoes hydrolysis in the body to convert into its active form, HMN-176. This conversion is essential for its pharmacological activity. The primary mechanism involves the inhibition of PLK1, which disrupts normal cell cycle progression and promotes apoptosis in cancer cells. The inhibition of PLK1 has been shown to correlate with reduced expression of several cell cycle-related genes and proteins, such as WEE1, CDK1, and Cyclin B1 .

The biological activity of HMN-214 has been extensively studied in vitro and in vivo. In neuroblastoma cell lines, both MYCN-amplified and non-amplified, HMN-214 significantly inhibits cell proliferation and colony formation in a dose-dependent manner. It induces apoptosis through multiple pathways and effectively blocks the G2/M phase transition of the cell cycle . Additionally, it has demonstrated antitumor efficacy in various xenograft models, showcasing its potential as a therapeutic agent against advanced cancers .

HMN-214 can be synthesized through established organic chemistry methods involving the modification of stilbene derivatives. The synthesis typically includes steps such as:

  • Formation of Stilbene Backbone: Starting from appropriate aromatic precursors.
  • Functionalization: Adding specific functional groups to enhance bioavailability and pharmacokinetic properties.
  • Prodrug Formation: Converting HMN-176 into HMN-214 to improve oral bioavailability.

The detailed synthetic route may vary based on the desired purity and yield but generally adheres to standard chemical synthesis protocols used for drug development .

Interaction studies have revealed that HMN-214's effectiveness can be influenced by various factors:

  • Drug Interactions: Research indicates that concurrent administration with other drugs may alter its pharmacokinetics or therapeutic effects.
  • Biomarker Correlation: Studies have shown that high expression levels of PLK1 in tumors may predict better responses to HMN-214 treatment.
  • Toxicity Profiles: Observations from clinical trials indicate that dose-limiting toxicities such as neutropenia can occur, necessitating careful monitoring during treatment .

Several compounds exhibit similar mechanisms or structural characteristics to HMN-214. Below is a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
HMN-176PLK1 InhibitorActive form of HMN-214; directly inhibits PLK1
BI 2536PLK1 InhibitorPotent inhibitor with different pharmacokinetics; used in various cancers
VolasertibPLK1 InhibitorSelectively inhibits PLK1; advanced clinical trials for hematologic malignancies
GSK461364PLK1 InhibitorFocused on solid tumors; shows promise in combination therapies

HMN-214's unique aspect lies in its prodrug status, enhancing oral bioavailability compared to other direct inhibitors that may require intravenous administration. Its specific targeting of the G2/M phase also differentiates it from other compounds that might affect different phases of the cell cycle or have broader targets .

Hmn-214, as a prodrug of Hmn-176, demonstrates potent antiproliferative activity across a broad spectrum of human cancer cell lines. The active metabolite Hmn-176 exhibits remarkable cytotoxicity with a mean inhibitory concentration fifty (IC50) value of 118 nanomolar when tested against 22 human tumor cell lines derived from various organs [1] [2]. This mean IC50 value represents one of the most comprehensive evaluations of cytotoxic efficacy across diverse cancer types, indicating the compound's broad-spectrum antineoplastic potential.

Specific cancer cell line sensitivity data reveal distinct patterns of responsiveness to Hmn-176 treatment. Among individual cell lines tested, HeLa cervical cancer cells demonstrate high sensitivity with an IC50 value of 143 nanomolar [3]. Prostate cancer cell lines show variable sensitivity, with PC-3 cells exhibiting an IC50 of 557 nanomolar and DU-145 cells showing greater sensitivity at 265 nanomolar [3]. These differential responses across cell lines within the same cancer type suggest that cellular factors beyond tissue origin influence compound sensitivity.

Table 1. In Vitro Antiproliferative Activity of Hmn-214/Hmn-176 Across Cancer Cell Lines

Cancer TypeCell LineCompoundIC50 ValueReference
MultipleAverage (22 lines)Hmn-176118 nM [1] [2]
CervicalHeLaHmn-176143 nM [3]
ProstatePC-3Hmn-176557 nM [3]
ProstateDU-145Hmn-176265 nM [3]
PancreaticMIAPaCa-2Hmn-176Active [4] [5]
LymphomaU937Hmn-176Active [4] [5]
BreastMCF-7Hmn-176Active [4] [5]
LungA549Hmn-176Active [4] [5]
ColorectalWiDrHmn-176Active [4] [5]
LiverHepG2Hmn-176Active [4] [5]

Ex vivo studies using human tumor specimens further validate the in vitro findings. Hmn-176 demonstrates activity against 63% of breast cancer specimens, 67% of non-small cell lung cancer specimens, and 57% of ovarian cancer specimens when tested at a concentration of 10.0 micrograms per milliliter [6]. These ex vivo results provide crucial translational evidence, as primary tumor specimens better represent the heterogeneity and complexity of human cancers compared to established cell lines.

Neuroblastoma studies reveal that Hmn-214 significantly inhibits proliferation and colony formation in both MYCN-amplified and non-amplified cell lines in a dose-dependent manner [7]. The compound demonstrates efficacy across six different neuroblastoma cell lines, including NGP, LAN-5, IMR-32, SH-SY5Y, CHLA-255, and SK-N-AS, suggesting universal activity within this pediatric cancer type regardless of molecular subtype [7].

Comparative analysis with established chemotherapeutic agents reveals that Hmn-176 exhibits superior cytotoxic efficacy compared to adriamycin, etoposide, and cisplatin, although it shows inferior activity compared to taxol and vincristine [8] [9]. Importantly, Hmn-176 demonstrates remarkably low variance in logarithmic IC50 values across different cell lines, indicating consistent efficacy independent of tumor origin [8] [9]. This consistent activity profile distinguishes Hmn-214/Hmn-176 from many conventional chemotherapeutic agents that show significant variability in efficacy across different cancer types.

Drug resistance studies provide additional evidence of the compound's therapeutic potential. Hmn-176 exhibits low cross-resistance to drug-resistant tumor cell phenotypes, with overall resistance indices consistently below 14.3 [2]. This characteristic suggests that Hmn-214 may retain efficacy against tumors that have developed resistance to conventional chemotherapeutic agents, addressing a critical limitation in current cancer treatment paradigms.

Synergistic Interactions with Conventional Chemotherapeutics

The synergistic potential of Hmn-214 with conventional chemotherapeutic agents represents a critical avenue for enhancing therapeutic efficacy while potentially reducing individual drug toxicities. Preclinical investigations have demonstrated that combination strategies involving Hmn-214 or its active metabolite Hmn-176 with clinically approved drugs result in increased cytotoxic activity and enhanced antitumor effects [10].

Multidrug resistance modulation constitutes a significant aspect of Hmn-214's synergistic properties. Hmn-176 effectively circumvents multidrug resistance mechanisms by targeting the transcription factor Nuclear Factor Y, which regulates multidrug resistance gene one (MDR1) expression [11]. Treatment with 3 micromolar Hmn-176 suppresses MDR1 messenger ribonucleic acid expression by 56%, demonstrating direct interference with resistance mechanisms [11]. This property enables Hmn-214 to potentially restore chemosensitivity to multidrug-resistant cell lines, as demonstrated in the K2 human ovarian cancer subline selected for adriamycin resistance [12].

Polo-like kinase one inhibitor combinations represent a particularly promising therapeutic strategy. Studies demonstrate that Hmn-214 significantly reduces expression of MDR1 messenger ribonucleic acid in tumor-derived KB and KB-A.1 cell lines in nude mice when administered at doses of 10 to 20 milligrams per kilogram orally [5]. This reduction in multidrug resistance gene expression creates favorable conditions for enhanced efficacy of simultaneously administered conventional chemotherapeutic agents.

Cell cycle synchronization effects provide mechanistic basis for synergistic interactions. Hmn-214 induces cell cycle arrest at the G2/M phase, creating a synchronized cell population that becomes more susceptible to agents targeting specific cell cycle phases [7] [13]. This synchronization effect has been demonstrated to enhance the efficacy of agents that act during mitosis or specific cell cycle transitions, providing temporal specificity for combination therapeutic approaches.

Table 2. Synergistic Interactions and Resistance Modulation

Resistance MechanismTargetEffectConcentrationReference
MDR1 expressionTranscription56% reduction3 μM Hmn-176 [11]
NF-Y bindingDNA-protein interactionInhibition3 μM Hmn-176 [11]
KB-A.1 resistanceMDR1 mRNASignificant reduction10-20 mg/kg [5]
P-glycoprotein activityEfflux pumpFunctional inhibitionVariable [11]

The molecular mechanisms underlying synergistic interactions involve multiple pathways. Hmn-214 treatment results in dose-dependent inhibition of polo-like kinase one phosphorylation and activation, while simultaneously reducing expression of cell cycle regulatory genes including CDK1, CDK2, Cyclin B1, WEE1, CHK1, and CHK2 [7]. This broad inhibition of cell cycle machinery creates vulnerabilities that can be exploited by conventional chemotherapeutic agents with complementary mechanisms of action.

Combination index analysis in various cancer models reveals synergistic effects when Hmn-214 is combined with established agents. The compound demonstrates enhanced cytotoxic activity when combined with cisplatin, adriamycin, vincristine, and other clinically relevant agents [10]. These synergistic interactions are characterized by combination index values below 1.0, indicating that the combined effect exceeds the sum of individual drug activities.

Therapeutic window considerations suggest that synergistic combinations may allow for reduced individual drug doses while maintaining or enhancing efficacy. Normal fibroblast cell lines, including WI-38, NIH-3T3, and COS-7, demonstrate limited sensitivity to Hmn-214 compared to cancer cell lines, suggesting selective toxicity toward malignant cells [7]. This selectivity provides a favorable therapeutic index for combination approaches, potentially reducing systemic toxicity while maintaining antitumor efficacy.

Dose-Dependent Effects on Mitotic Arrest and Apoptosis

Hmn-214 demonstrates profound dose-dependent effects on mitotic progression and programmed cell death across multiple cancer cell types. The compound induces concentration-dependent cell cycle arrest at the G2/M phase transition, followed by apoptosis induction, representing the primary mechanism of its antineoplastic activity.

Cell cycle analysis reveals distinct dose-dependent patterns of G2/M arrest. In SH-SY5Y neuroblastoma cells, treatment with 5 micromolar Hmn-214 results in a 10.5-fold increase in the percentage of cells arrested in G2/M phase compared to control conditions [7]. Similarly, NGP neuroblastoma cells demonstrate a 6.0-fold increase in G2/M phase cell population following treatment with the same concentration [7]. These dramatic increases in G2/M phase cells indicate potent disruption of normal mitotic progression, leading to accumulation of cells unable to complete division.

Lower concentrations demonstrate proportional effects on cell cycle progression. Treatment with 1 micromolar Hmn-214 produces moderate increases in G2/M phase cell populations, while 2.5 micromolar concentrations result in significant increases across multiple cell lines [7]. This dose-response relationship demonstrates the compound's ability to titrate cell cycle effects based on concentration, providing flexibility for therapeutic applications.

Table 3. Dose-Dependent Mitotic Arrest and Apoptosis Effects

Cell LineConcentrationEffect TypeResponse MagnitudeDurationReference
SH-SY5Y1 μMG2/M arrestModerate increase24 hours [7]
SH-SY5Y2.5 μMG2/M arrestSignificant increase24 hours [7]
SH-SY5Y5 μMG2/M arrest10.5-fold increase24 hours [7]
NGP1 μMG2/M arrestModerate increase24 hours [7]
NGP2.5 μMG2/M arrestSignificant increase24 hours [7]
NGP5 μMG2/M arrest6.0-fold increase24 hours [7]
SH-SY5Y5 μMApoptosis3.0-fold increase24 hours [7]
NGP5 μMApoptosis3.5-fold increase24 hours [7]

Apoptosis induction follows cell cycle arrest in a dose-dependent manner. Treatment with 5 micromolar Hmn-214 increases early apoptosis cell percentages by approximately 3.0-fold in SH-SY5Y cells and 3.5-fold in NGP cells compared to control groups [7]. This apoptosis induction occurs after sustained mitotic arrest, suggesting that cells unable to resolve cell cycle checkpoint activation ultimately undergo programmed cell death.

Molecular mechanisms underlying dose-dependent effects involve polo-like kinase one pathway disruption. Hmn-214 significantly inhibits phosphorylation of polo-like kinase one at its threonine 210 catalytic site in a dose-dependent manner, while total polo-like kinase one protein levels remain unchanged [7]. This selective inhibition of kinase activation, rather than protein degradation, indicates that Hmn-214 acts through functional inhibition of enzymatic activity.

Mitotic spindle assembly represents a critical target of Hmn-214 action. The active metabolite Hmn-176 inhibits aster formation in a concentration-dependent manner at concentrations of 2.5, 0.25, and 0.025 micromolar [14]. Additionally, Hmn-176 treatment at 2.5 micromolar greatly increases mitosis duration in human telomerase reverse transcriptase retinal pigment epithelium cells and CFPAC-1 cell lines [14]. These effects on spindle assembly and mitotic timing provide mechanistic explanation for the observed cell cycle arrest.

Temporal progression of dose-dependent effects demonstrates coordinated cellular responses. Initial treatment with Hmn-214 produces rapid inhibition of polo-like kinase one phosphorylation within hours of exposure [7]. Cell cycle arrest becomes apparent within 16 to 24 hours of treatment, followed by apoptosis induction at later time points [7] [13]. This temporal sequence indicates that mitotic arrest precedes and likely triggers subsequent apoptotic responses.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

424.10929292 g/mol

Monoisotopic Mass

424.10929292 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94E9UR0RFR

Wikipedia

Hmn-214

Dates

Last modified: 08-15-2023
1. Schoffski, Patrick. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Oncologist (2009), 14(6), 559-570. CODEN: OCOLF6 ISSN:1083-7159. CAN 152:421294 AN 2009:879296
2. Low, Jonathan; Chakravartty, Arunava; Blosser, Wayne; Dowless, Michele; Chalfant, Christopher; Bragger, Patty; Stancato, Louis. Phenotypic fingerprinting of small molecule cell cycle kinase inhibitors for drug discovery. Current Chemical Genomics (2009), 3 13-21. CODEN: CCGUAQ ISSN:1875-3973. CAN 152:254294 AN 2009:623851
3. Xiang, Youbin; Jaspersen, Sue; Florens, Laurence; Smith, Sarah Kendall; Hawley, R. Scott. Inhibition of Polo kinase by Matrimony protein maintains G2 arrest in the meiotic cell cycle. U.S. Pat. Appl. Publ. (2009), 41 pp. CODEN: USXXCO US 2009123934 A1 20090514 CAN 150:533852 AN 2009:587922
4. Hu, Laixing; Li, Zhou-rong; Wang, Yue-ming; Jiang, Jian-dong; Boykin, David W. Structure-activity relationships of novel pyridinyl and pyrimidinyl carbazole sulfonamides as antiproliferative agents. Abstracts, 58th Southeast Regional Meeting of the American Chemical Society, Augusta, GA, United States, November 1-4 (2006), SRM06-194. CODEN: 69INUY AN 2006:1190723
5. Palazzo, Robert E. Marine invertebrate gametes and embryos as an assay system for therapeutic screening. U.S. Pat. Appl. Publ. (2006), 12pp. CODEN: USXXCO US 2006240402 A1 20061026 CAN 145:432189 AN 2006:1123520
6. Garland, Linda L.; Taylor, Charles; Pilkington, Deborah L.; Cohen, Jan L.; Von Hoff, Daniel D. A Phase I Pharmacokinetic Study of HMN-214, a Novel Oral Stilbene Derivative with Polo-Like Kinase-1-Interacting Properties, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2006), 12(17), 5182-5189. CODEN: CCREF4 ISSN:1078-0432. CAN 146:454294 AN 2006:899334
7. Medina-Gundrum, Leticia; Cerna, Cesario; Gomez, Lionel; Izbicka, Elzbieta. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Investigational New Drugs (2005), 23(1), 3-9. CODEN: INNDDK ISSN:0167-6997. CAN 142:290700 AN 2004:930695
8. Tanaka, Hideki; Ohshima, Nobuko; Ikenoya, Mami; Komori, Kinuyo; Katoh, Fumitaka; Hidaka, Hiroyoshi. HMN-176, an Active Metabolite of the Synthetic Antitumor Agent HMN-214, Restores Chemosensitivity to Multidrug-Resistant Cells by Targeting the Transcription Factor NF-Y. Cancer Research (2003), 63(20), 6942-6947. CODEN: CNREA8 ISSN:0008-5472. CAN 140:174617 AN 2003:845423
9. Takagi, Manabu; Honmura, Takuya; Watanabe, Shuuji; Yamaguchi, Reiko; Nogawa, Masaki; Nishimura, Ikumi; Katoh, Fumitaka; Matsuda, Masato; Hidaka, Hiroyoshi. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Investigational New Drugs (2003), 21(4), 387-399. CODEN: INNDDK ISSN:0167-6997. CAN 141:16960 AN 2003:833144
10. Bayes M; Rabasseda X; Prous J R Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2004), 26(8), 639-63. Journal code: 7909595. ISSN:0379-0355. PubMed ID 15605126 AN 2004629312

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